2-(3-amino-1H-1,2,4-triazol-5-yl)-N-benzylacetamide
Overview
Description
2-(3-amino-1H-1,2,4-triazol-5-yl)-N-benzylacetamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The presence of the triazole ring in its structure makes it a valuable building block for the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of 2-(3-amino-1H-1,2,4-triazol-5-yl)-N-benzylacetamide can be achieved through several synthetic routes. One common method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The reaction conditions often involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-amino-1H-1,2,4-triazol-5-yl)-N-benzylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amine derivatives.
Scientific Research Applications
2-(3-amino-1H-1,2,4-triazol-5-yl)-N-benzylacetamide has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of various bioactive molecules. In biology and medicine, it has been studied for its potential antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties. Additionally, it is used in the development of kinase inhibitors, lysine-specific demethylase inhibitors, and acidic mammalian chitinase inhibitors. In the industry, it is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-5-yl)-N-benzylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as kinases and demethylases, by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the desired pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-amino-1H-1,2,4-triazol-5-yl)-N-benzylacetamide can be compared with other similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . While both compounds share the triazole ring structure, this compound is unique due to the presence of the benzylacetamide group, which may confer different pharmacological properties and reactivity. Other similar compounds include various N-substituted 1,2,4-triazoles, which also exhibit a wide range of biological activities .
Properties
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)-N-benzylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-11-14-9(15-16-11)6-10(17)13-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,17)(H3,12,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSBSMMSNUCXTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733823 | |
Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-benzylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921225-13-0 | |
Record name | 5-Amino-N-(phenylmethyl)-1H-1,2,4-triazole-3-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=921225-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-benzylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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